molecular formula C8H12F3N3O2S B2987552 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide CAS No. 1448060-66-9

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Cat. No. B2987552
CAS RN: 1448060-66-9
M. Wt: 271.26
InChI Key: LSSOXTXIABVSGC-UHFFFAOYSA-N
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Description

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of compounds known as kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.

Scientific Research Applications

Synthesis and Characterization in Pharmaceutical Research

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide derivatives have been synthesized and evaluated for their potential in various pharmaceutical applications. Studies have shown these compounds exhibit significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. For instance, compounds derived from celecoxib modifications demonstrated notable anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, positioning them as potential therapeutic agents (Ş. Küçükgüzel et al., 2013).

Antimicrobial Activity

Additionally, derivatives of this compound have been synthesized to study their antibacterial and antifungal activities. Research has found that new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties exhibited promising antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents (S. Y. Hassan, 2013).

Environmental and Toxicological Studies

Studies on perfluorooctanesulfonamide (a related compound) have focused on its environmental persistence and toxicological effects. Research into the biotransformation pathways of N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide in rats has provided insights into the environmental accumulation of perfluorooctane sulfonate (PFOS) and related compounds. This work is crucial for understanding the environmental impact and potential health risks associated with these substances (Lin Xu et al., 2004).

Energetic Material Synthesis

The synthesis of pentafluorosulfanylpyrazole and pentafluorosulfanyl-1,2,3-triazole derivatives, incorporating the SF5 group to increase density and enhance the detonation performance of energetic materials, highlights the utility of trifluoromethylated compounds in developing high-performance energetic materials (Chengfeng Ye et al., 2007).

Analgesic and Anti-inflammatory Applications

Research on the regioselective synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on pathological pain models in mice demonstrates the analgesic and anti-inflammatory potential of these compounds. These findings suggest applications in treating conditions related to chronic pain and inflammation (M. M. Lobo et al., 2015).

properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3O2S/c1-2-17(15,16)12-4-6-14-5-3-7(13-14)8(9,10)11/h3,5,12H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSOXTXIABVSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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